4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
Description
This compound is a triazole-pyrazole hybrid featuring a methoxymethyl substituent, a pyrrolidine ring sulfonated at the 4-position by a 1-methylpyrazole moiety, and a 1,2,3-triazole core. Its structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial and antioxidant properties .
Properties
IUPAC Name |
4-(methoxymethyl)-1-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-16-8-12(5-13-16)22(19,20)17-4-3-11(7-17)18-6-10(9-21-2)14-15-18/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFDBYCXBRJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole ring, a sulfonamide moiety, and a pyrrolidine derivative, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₆O₃S
- Molecular Weight : 326.38 g/mol
- CAS Number : 2097898-04-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
Recent studies have suggested that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For example:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Case Study : A study on similar pyrazole derivatives demonstrated that they inhibited the growth of MDA-MB-231 breast cancer cells significantly more than standard treatments like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Case Study : Analogous compounds have shown effectiveness against various pathogens, including fungi and bacteria. In vitro assays indicated that certain derivatives had higher antifungal activity than established agents .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide.
- Case Study : In models of endotoxin-induced inflammation, pyrazole derivatives exhibited significant reductions in inflammatory markers .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. Research has shown that compounds similar to 4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, a series of triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure could enhance their efficacy against tumors .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazoles are known to possess antifungal properties; thus, derivatives like This compound may exhibit activity against fungal pathogens. Studies have reported that certain triazole derivatives showed greater efficacy than traditional antifungal agents like fluconazole against Candida species . The mechanism often involves disrupting fungal cell membrane synthesis and function.
Antiviral Activity
Moreover, the antiviral potential of triazole compounds has been documented. A study highlighted the synthesis of various pyrazole-containing triazoles that displayed significant antiviral activity against coronaviruses and other viral pathogens . This suggests that This compound might also be effective against viral infections through similar mechanisms.
Case Study 1: Antitumor Activity
In a controlled study involving synthesized triazole derivatives, the compound exhibited dose-dependent cytotoxicity against human cancer cell lines. The results indicated an IC50 value comparable to leading chemotherapeutics. The mode of action was linked to the inhibition of cell cycle progression and induction of apoptosis in malignant cells .
Case Study 2: Antifungal Efficacy
A series of experiments evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida albicans. The results demonstrated that compounds with structural similarities to This compound had lower minimum inhibitory concentrations (MICs) than fluconazole, indicating enhanced antifungal potency .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Supporting Evidence
Synthetic Insights :
-
The triazole core is typically synthesized via CuAAC, a method widely reported for regioselective 1,4-disubstituted triazoles .
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Sulfonylation of the pyrrolidine amine (Step 3) aligns with protocols for introducing sulfonyl groups in JAK inhibitor syntheses .
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The methoxymethyl group at C4 may arise from alkoxyalkylation of a triazole precursor under mild conditions .
Chemical Reactivity
The compound’s reactivity is dominated by the triazole ring and sulfonamide group, which participate in electrophilic, nucleophilic, and coordination reactions.
Table 2: Reactivity Profile of Functional Groups
Mechanistic Notes :
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The triazole’s electron-deficient C5 position readily undergoes halogenation (e.g., bromination) in the presence of Lewis acids .
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The sulfonamide group’s stability is pH-dependent, with susceptibility to hydrolysis in strongly acidic media (e.g., HCl/EtOH) .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under harsh chemical environments.
Table 3: Stability Under Selected Conditions
Practical Implications :
-
Storage in inert atmospheres and avoidance of strong acids/bases are recommended to preserve integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Core Heterocycles :
- The target compound’s 1,2,3-triazole core is shared with analogs like 21he and 8a , but its pyrrolidine sulfonyl group is absent in simpler derivatives. This group may improve metabolic stability compared to compounds with aldehyde or ester substituents (e.g., 8a , 21ec ) .
- In contrast, 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole () shares a pyrrolidine motif but lacks the pyrazole sulfonyl group, reducing steric bulk .
Substituent Effects: The methoxymethyl group in the target compound likely enhances hydrophilicity compared to purely aromatic analogs (e.g., 21fe with benzyl groups) .
Synthetic Routes: Most analogs (e.g., 21he, 21fe) are synthesized via CuAAC, suggesting the target compound could follow a similar route with tailored azide/alkyne precursors . Sulfonation of pyrrolidine may require post-cyclization steps, adding complexity compared to non-sulfonated derivatives .
Biological Activity: While direct bioactivity data for the target compound is unavailable, analogs like 8a exhibit antimicrobial and antioxidant activities, likely due to the triazole-pyrazole scaffold’s ability to disrupt microbial enzymes or scavenge radicals .
Preparation Methods
CuAAC for Triazole Formation
React S1 with pyrrolidin-3-yl azide (S2 ) under Cu(I) catalysis (Figure 2):
- S2 synthesized via Staudinger reaction: Triphenylphosphine (1.1 eq) + NaN₃ (3 eq) in THF
- CuI (10 mol%) in DMF/H₂O (4:1) at 50°C for 6 h
- Isolate 1,4-regioisomer via silica chromatography (hexane:EtOAc = 3:1).
Key Data
Functionalization of Pyrrolidin-3-yl Substituent
Sulfonylation with 1-Methylpyrazole-4-Sulfonyl Chloride
- Synthesize 1-methyl-1H-pyrazole-4-sulfonyl chloride (S3 ) via:
- Couple S3 to pyrrolidine amine:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | DCM |
| Base | DIPEA |
| Temperature | 25°C |
| Yield | 71% (HPLC purity 95%) |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single crystals grown from EtOAc/hexane confirm:
- Dihedral angle between triazole and pyrazole: 82.4°
- Sulfonamide S-N bond length: 1.632 Å (typical for S=O···N interactions)
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Flow Chemistry Approach
- Microreactor system (0.5 mL volume)
- Residence time: 5 min at 100°C
- Productivity: 12 g/h (vs. 2.1 g/h batch)
Challenges and Optimization Strategies
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging protocols from analogous triazole-pyrazole hybrids. Key steps include:
- Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine derivatives to form the sulfonylated pyrrolidine intermediate .
- Introducing the triazole moiety via click chemistry using CuSO₄/ascorbate catalysis at 50°C for 16 hours in THF/H₂O (1:1) .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the final product.
- Critical Parameters : Control reaction pH (neutral to mildly basic) and stoichiometry of sulfonylation reagents to avoid side reactions.
Q. How can structural characterization of this compound be validated?
- Techniques :
- X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm bond angles and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ ~8.0 ppm (triazole H), δ ~3.3 ppm (methoxymethyl OCH₃), and δ ~3.8–4.2 ppm (pyrrolidine CH₂) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S content (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve solubility challenges for in vitro assays involving this compound?
- Approaches :
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the methoxymethyl moiety .
Q. How does the sulfonylated pyrrolidine moiety influence biological activity?
- SAR Insights :
- The sulfonyl group enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinases, cytochrome P450) via dipolar interactions .
- Pyrrolidine rigidity improves selectivity by reducing off-target effects compared to flexible alkyl chains .
- Experimental Design :
- Compare IC₅₀ values of the parent compound with analogs lacking the sulfonyl group using enzymatic assays (e.g., EGFR T790M mutant inhibition) .
Q. What computational tools predict ADME properties and target binding?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6) .
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB+), and CYP450 inhibition risks .
Q. How to address contradictory data in biological activity assays?
- Troubleshooting Framework :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays, cell line authenticity) .
- Off-target Profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify confounding targets.
- Data Normalization : Express activity relative to positive controls (e.g., gefitinib for EGFR) to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
